3-(3,4-dimethyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid
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Description
“3-(3,4-dimethyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid” is a chemical compound with the molecular formula C14H15N3O7 . It has a molecular weight of 337.28 g/mol .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. The InChI string for the compound isInChI=1S/C14H15N3O7/c18-9(6-8-16-10(19)1-2-11(16)20)15-7-5-14(23)24-17-12(21)3-4-13(17)22/h1-2H,3-8H2,(H,15,18)
. The Canonical SMILES representation is C1CC(=O)N(C1=O)OC(=O)CCNC(=O)CCN2C(=O)C=CC2=O
. Physical And Chemical Properties Analysis
This compound has a number of computed properties. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 7. It has a Rotatable Bond Count of 8. The Topological Polar Surface Area is 130 Ų. The compound has a complexity of 606 .Scientific Research Applications
Chemical Synthesis and Reactivity
Formation of Reaction Products
The compound can react with amino acids such as beta-alanine and glycine to form new products, demonstrating potential in vitro reactivity and suggesting possibilities for chemical synthesis (Pei et al., 2007).
Photochromic Properties
Derivatives of this compound, synthesized through reactions with aminoacetaldehyde dimethylacetal, have shown photochromic properties in solutions, indicating potential applications in materials science and molecular engineering (М. Y. Belikov, 2018).
Michael Addition Reactions
The compound is involved in Michael addition reactions, a crucial type of chemical reaction in organic synthesis. This illustrates its reactivity and potential use in the synthesis of complex organic compounds (D. Cheng, T. L. Bowman, E. Legoff, 1976).
Three-Component Reactions
Involvement in three-component reactions with acetone and p-toluidine, producing esters of carboxylic acids, highlights its versatility in synthesizing complex molecules (P. Mukovoz et al., 2015).
Biological Applications
Anticonvulsant and Antinociceptive Activity
Derivatives of this compound have been synthesized and evaluated for potential anticonvulsant and antinociceptive activities, indicating possible use in medicinal chemistry (K. Kamiński et al., 2016).
Antifungal Activity
Isolation and identification of a dihydropyrrole derivative from Datura metel L. and its subsequent evaluation against various fungal species suggest potential application in developing new antimycotic drugs (R. Dabur et al., 2005).
Caspase-3 Inhibitory Activity
Novel derivatives of this compound have shown potent inhibitory activity against caspase-3, an enzyme involved in apoptosis, indicating potential in drug discovery for diseases related to cell death (Dmitri V Kravchenko et al., 2005).
GABA Receptor Interaction
Some derivatives have been studied for their ability to displace radiolabeled GABA from specific binding sites, suggesting a role in neurological research (M. Varasi et al., 1987).
Material Science and Engineering
Organotin(IV) Complexes
This compound has been used to synthesize complexes with various organotin compounds, which were characterized and evaluated for their toxicity against bacteria and fungi. This highlights potential applications in material science and bioengineering (K. Shahid et al., 2005).
Crystal Structure Studies
The compound's derivatives have been characterized by X-ray diffraction, contributing to the understanding of molecular structures and interactions, useful in materials science and molecular design (D. Duchamp et al., 1983).
properties
IUPAC Name |
3-(3,4-dimethyl-2,5-dioxopyrrol-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-5-6(2)9(14)10(8(5)13)4-3-7(11)12/h3-4H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYUKWLOYLEBCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C1=O)CCC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid |
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